4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-carbaldehyde, with the chemical formula CHO and CAS Number 1934395-40-0, is a compound characterized by a tetrahydropyran ring substituted with a benzyloxy group and an aldehyde at the 4-position. This structure contributes to its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry. The compound appears as a colorless to light yellow liquid and has a molecular weight of 178.23 g/mol .
Several synthetic routes can be employed to produce 4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-carbaldehyde:
4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-carbaldehyde has potential applications in:
Several compounds share structural similarities with 4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-carbaldehyde. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
1-(Tetrahydro-2H-pyran-4-yl)ethanone | 137052-08-5 | 0.91 | Lacks benzyloxy group; simpler structure |
Tetrahydropyran-4-carboxylic acid | 5337-03-1 | 0.84 | Contains carboxylic acid instead of aldehyde |
Tetrahydropyranyl-4-acetic acid | 85064-61-5 | 0.83 | Acetic acid functionality; different reactivity |
Methyl tetrahydro-2H-pyran-4-carboxylate | 110238-91-0 | 0.78 | Methyl ester; different functional group |
(5-(Benzyloxy)methyl)tetrahydro-2H-pyran | 863565-49-5 | Similar structure | Different substitution pattern on the tetrahydropyran |
The presence of both the benzyloxy group and the aldehyde functionality distinguishes 4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-carbaldehyde from its analogs, potentially conferring unique properties that merit further investigation in both synthetic and biological contexts .